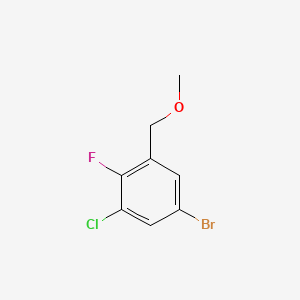

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene

Description

Properties

Molecular Formula |

C8H7BrClFO |

|---|---|

Molecular Weight |

253.49 g/mol |

IUPAC Name |

5-bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4H2,1H3 |

InChI Key |

GDUJJOMOUROARZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC(=C1)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Approach

Starting Material Selection

A common precursor is 1,3-dichloro-2-fluorobenzene or a related halogenated benzene, which can be further functionalized. For example, the patent US-2022017439-A1 describes preparation of 5-bromo-1,3-dichloro-2-fluorobenzene by bromination of 2,4-dichloro-3-fluoroaniline derivatives, which is a closely related halogenation pattern.

Bromination

Selective bromination at the 5-position can be achieved by controlled electrophilic aromatic substitution. The presence of electron-withdrawing halogens (chlorine, fluorine) directs the bromine to the desired position. Bromination conditions typically involve bromine or N-bromosuccinimide (NBS) under mild acidic or neutral conditions to avoid overbromination.

Chlorination and Fluorination

Chlorine and fluorine atoms are introduced either by direct halogenation or halogen exchange reactions. Fluorination is often achieved using reagents like Selectfluor or elemental fluorine under controlled conditions. Chlorination can be done via chlorine gas or reagents such as sulfuryl chloride.

Introduction of Methoxymethyl Group

The methoxymethyl substituent at the 3-position is generally introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or hydroxyl) with methoxymethyl chloride or via protection strategies involving methoxymethyl ethers.

A plausible route involves:

- Formation of a hydroxymethyl intermediate at the 3-position.

- Conversion of the hydroxyl to a methoxymethyl ether by treatment with chloromethyl methyl ether or related reagents under basic conditions.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material preparation | 1,3-dichloro-2-fluorobenzene | Commercially available or synthesized via halogenation |

| 2 | Bromination | Bromine or NBS, solvent (e.g., acetic acid), room temp | Selective bromination at 5-position |

| 3 | Hydroxymethylation | Formaldehyde, base (e.g., NaOH), aqueous medium | Introduction of hydroxymethyl group at 3-position |

| 4 | Methoxymethylation | Chloromethyl methyl ether, base (e.g., K2CO3), solvent | Conversion to methoxymethyl ether |

This route is consistent with common aromatic substitution and protection chemistry principles.

Data Tables and Research Findings

Halogenation and Functionalization Data

Summary of Key Research and Preparation Notes

- Selectivity Control: The presence of multiple halogens requires precise control of reaction conditions to avoid undesired substitution or overreaction.

- Sequential Halogenation: Often, fluorination and chlorination are introduced early in the synthesis, followed by bromination.

- Methoxymethyl Group Installation: This step is typically performed last to protect the hydroxyl functionality and avoid side reactions during halogenation.

- Purification: Column chromatography using silica gel with hexanes/ethyl acetate mixtures is standard for purification.

- Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and melting point determination are used to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the halogens.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Coupling: Products include biaryl compounds.

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards nucleophiles, facilitating the substitution process. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

The table below compares 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene with key analogs:

Physicochemical Properties

- Boiling/Melting Points : The methoxymethyl group in the target compound increases boiling points compared to methyl-substituted analogs (e.g., 204930-37-0) due to enhanced polarity. However, it has a lower melting point than 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (945557-06-2) due to reduced crystallinity from the flexible methoxymethyl chain .

- Solubility : The methoxymethyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to dichloro- or trifluoromethyl-substituted analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : The bromine atom at the 5-position in the target compound is highly reactive in palladium-catalyzed couplings, similar to analogs like 5-Bromo-1,3-dichloro-2-fluorobenzene (). However, the methoxymethyl group reduces steric hindrance compared to diethoxymethyl (929621-32-9), enabling faster reaction kinetics .

- Electrophilic Substitution : The electron-donating methoxymethyl group directs electrophiles to the para position of the fluorine substituent, contrasting with trifluoromethyl analogs (945557-06-2), where electron-withdrawing effects dominate .

Research Findings and Trends

- Synthetic Efficiency : The target compound’s methoxymethyl group simplifies purification compared to diethoxymethyl analogs, which require chromatography due to byproduct formation .

- Toxicity : Halogenated analogs with multiple chlorines (e.g., 5-Bromo-1,3-dichloro-2-fluorobenzene) show higher ecotoxicity, whereas methoxymethyl derivatives exhibit improved biodegradability .

Biological Activity

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes bromine, chlorine, and fluorine substituents on a benzene ring, which can influence its reactivity and biological interactions. The presence of these halogens often enhances lipophilicity and alters metabolic pathways, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives based on 1-benzyl-5-bromoindolin-2-one demonstrated promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. These studies reported IC50 values indicating effective cytotoxicity, suggesting that halogenated compounds can induce apoptotic pathways in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromoindolin-2-one | MCF-7 | 7.17 ± 0.94 |

| 5-Bromoindolin-2-one | A-549 | 2.93 ± 0.47 |

The anticancer effects of halogenated compounds like this compound may involve the modulation of apoptosis-related proteins. For example, an increase in the Bax/Bcl-2 ratio has been associated with pro-apoptotic effects, leading to enhanced cell death in cancerous cells .

Enzymatic Inhibition

This compound has also been evaluated for its potential as an inhibitor of various cytochrome P450 enzymes. Specifically, it acts as an inhibitor of CYP1A2, which is involved in the metabolism of numerous drugs . Such interactions could influence the pharmacokinetics of co-administered medications.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Study on Indolin Derivatives : A series of indolin derivatives were synthesized and tested for their anticancer properties. The study found that modifications at specific positions significantly altered their potency against MCF-7 cells, highlighting the importance of structural variations in biological activity .

- CYP Inhibition Study : Another study focused on the inhibitory effects on CYP enzymes by halogenated compounds. It was found that while some derivatives inhibited CYP1A2 effectively, they did not affect other CYP enzymes like CYP2C19 or CYP3A4, suggesting selective inhibition which could be beneficial in minimizing drug-drug interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene, and how is regioselectivity controlled during halogenation?

- Methodology : Sequential halogenation is often employed, starting with electrophilic aromatic substitution (EAS) to introduce bromine, chlorine, and fluorine. The methoxymethyl group is typically introduced via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized benzene ring. Regioselectivity is controlled using directing groups (e.g., methoxymethyl as an ortho/para director) and reaction conditions (e.g., low temperature for kinetic control). For example, bromination at the 5-position may precede chlorination at the 1-position due to steric and electronic effects .

- Validation : Use NMR (¹H/¹³C) and GC-MS to confirm substituent positions and purity (>95% by HLC/GC as in ).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals from halogen and methoxymethyl groups.

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection (FID) ensures >95% purity, as seen in halogenated benzene derivatives .

- Troubleshooting : Adjust mobile phase polarity in HPLC to separate isomers or byproducts.

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in this compound?

- Mechanistic insight : The methoxymethyl group’s electron-donating nature activates the ring toward electrophilic substitution but introduces steric hindrance, potentially slowing transmetalation in cross-coupling. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) optimize yields .

- Case study : Analogous compounds (e.g., 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene) show reduced coupling efficiency at sterically hindered positions, requiring bulky ligands like SPhos .

Q. What storage conditions prevent decomposition of this compound during long-term experiments?

- Stability protocols : Store under inert gas (Ar/N₂) at –20°C in amber vials to mitigate photodegradation. Avoid moisture to prevent hydrolysis of the methoxymethyl group, as recommended for halogenated aromatics in and .

- Monitoring : Periodic GC analysis detects degradation products (e.g., demethylation or dehalogenation).

Q. How can contradictory data on halogenation yields in polysubstituted benzenes be resolved?

- Data reconciliation :

Reproducibility checks : Standardize reaction parameters (e.g., stoichiometry, solvent purity).

Byproduct analysis : Use LC-MS to identify minor halogenation isomers or side products.

Computational validation : Compare experimental yields with DFT-predicted activation energies for competing pathways .

- Example : Discrepancies in bromination yields (e.g., 5-Bromo-1,3-dichloro-2-fluorobenzene in vs. 4-Bromo-1-chloro-2-fluorobenzene in ) may arise from solvent polarity or catalyst choice.

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

- Case study : Similar halogenated benzenes (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid in ) serve as intermediates in kinase inhibitors. The methoxymethyl group enhances solubility for in vitro assays .

- Methodology : Functionalize via cross-coupling (e.g., introduce aryl groups at the bromine position) followed by biological screening.

Experimental Design Considerations

Q. How can reaction scalability be optimized for gram-scale synthesis?

- Process chemistry :

- Use flow chemistry to control exothermic halogenation steps.

- Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .

- Quality control : Implement in-line FTIR for real-time monitoring of intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.